1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
Overview
Description
The compound you mentioned seems to be a complex organic molecule. It appears to contain a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The “methoxymethyl” and “sulfonyl chloride” groups are common functional groups in organic chemistry .
Chemical Reactions Analysis
Methoxymethyl ethers, like other chloroalkyl ethers, are often employed in organic synthesis to protect alcohols . They are usually derived from 2-methoxymethyl chloride .
Scientific Research Applications
Synthesis and Structural Characterization
Sulfonylation of Aminopyrazoles : Research led by Povarov et al. (2017) details the sulfonylation of 4-amino-1H pyrazoles, resulting in new compounds like 3,5-dimethyl-4-tosylamino-1H-pyrazole and its derivatives. The study highlights the structural proof through IR, UV, 1H NMR spectroscopy, and mass spectrometry, marking a significant step in synthesizing sulfonylated aminopyrazoles (Povarov et al., 2017).
Cyclization and Sulfonylation Reactions : Diana et al. (2018) explore the cyclization of 1-(4-chlorophenyl)-4-methoxy-1,2,3butanetrione-2-oxime and its subsequent sulfonylation. This process emphasizes the utility of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride in synthesizing complex molecules, validated through spectroscopic methods (Diana et al., 2018).
Applications in Heterocyclic Compound Synthesis
Sulfonamide Derivatives : A study by Povarov et al. (2019) focuses on the synthesis of sulfanilamide derivatives from new derivatives of aminopyrazoles, showcasing the compound's role in creating biologically relevant molecules. This work underpins the versatility of this compound in medicinal chemistry research (Povarov et al., 2019).
Development of New Sulfonamide Derivatives : Research by Komshina et al. (2020) delves into the synthesis of sulfonamide derivatives containing pyrazol-1-yl-pyridazine structures, potentially impacting the search for substances with specific biological activities. The methodology presents a multistage scheme for preparing these derivatives, highlighting the compound's utility in producing polynuclear heterocyclic compounds (Komshina et al., 2020).
Mechanism of Action
Target of Action
The primary target of 1-(methoxymethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is the ClC-1 chloride channels, which are crucial for skeletal muscle function . These channels are known to play a significant role in maintaining skeletal muscle excitability and adaptation to physiological or harmful events .
Mode of Action
It is suggested that it may interact with its targets, the clc-1 chloride channels, leading to changes in their activity . This interaction could potentially alter the chloride currents that rapidly activate and deactivate at negative potentials, and that saturate at positive potentials .
Biochemical Pathways
Given its target, it can be inferred that it may influence the pathways involving chloride conductance in skeletal muscles .
Result of Action
It is suggested that the compound can cause obvious necrosis on leaves, increase active oxygen species (aos), decrease chlorophyll content, and damage cellular structure when applied at certain concentrations .
Action Environment
It is known that the compound’s action can be influenced by the concentration at which it is applied .
Properties
IUPAC Name |
1-(methoxymethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2O3S/c1-5-7(14(8,11)12)6(2)10(9-5)4-13-3/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCXIHAXBGMRYQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1COC)C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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